5-Butoxy-2,4-difluorophenol
Description
5-Butoxy-2,4-difluorophenol is a fluorinated phenolic compound characterized by a butoxy (-O-C₄H₉) substituent at the 5-position and fluorine atoms at the 2- and 4-positions of the aromatic ring. The phenol itself is likely synthesized via nucleophilic substitution or coupling reactions involving intermediates like 2,4-difluorophenol derivatives .
Properties
IUPAC Name |
5-butoxy-2,4-difluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-4-14-10-6-9(13)7(11)5-8(10)12/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZAZWPWFUVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2,4-difluorophenol typically involves the reaction of 2,4-difluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Butoxy-2,4-difluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted phenols with various functional groups.
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Scientific Research Applications
5-Butoxy-2,4-difluorophenol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and materials.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Butoxy-2,4-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and difluoro substituents influence the compound’s binding affinity and selectivity towards these targets. The phenolic hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Butoxy-2,4-difluorophenol with analogous compounds, focusing on substituent effects, physicochemical properties, and applications:
*Estimated based on structural analogs.
Key Findings:
Substituent Effects on Lipophilicity: The butoxy group in this compound significantly increases lipophilicity compared to smaller alkoxy (e.g., methoxy) or polar (e.g., amino) substituents. This property enhances solubility in organic solvents, making it suitable for hydrophobic reaction environments . In contrast, 5-Amino-2,4-difluorophenol exhibits higher polarity and reactivity due to the -NH₂ group, enabling its use in amidation or diazotization reactions .
Acidity and Reactivity: Fluorine atoms at the 2- and 4-positions lower the pKa of the phenolic -OH group, increasing acidity. This effect is more pronounced in this compound than in non-fluorinated analogs, facilitating deprotonation in base-catalyzed reactions . Bromine in 5-Bromo-2,4-difluorophenol introduces steric bulk and reduces reactivity in electrophilic substitutions compared to the smaller -F or -OCH₃ groups .
Hazards and Handling: Amino-substituted derivatives like 5-Amino-2,4-difluorophenol pose higher toxicity risks (H302: toxic if swallowed) compared to alkoxy or halogenated analogs . Butoxy and ethoxy compounds may require precautions against skin/eye irritation (H315, H319) due to their organic substituents .
Pharmaceutical Intermediates: Amino and methoxy analogs are utilized in synthesizing bioactive molecules, such as kinase inhibitors or antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
